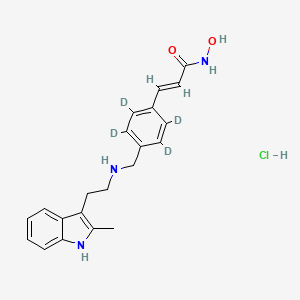
N-Boc-Trimetazidine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-Trimetazidine-d8 is a deuterated derivative of N-Boc-Trimetazidine. It is a labeled reference standard used in various scientific research applications. The compound has a molecular formula of C19H22D8N2O5 and a molecular weight of 374.5. It appears as a yellow oil and is soluble in solvents such as dichloromethane, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Trimetazidine-d8 involves the incorporation of deuterium atoms into the structure of N-Boc-Trimetazidine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis, photocatalytic synthesis, and other advanced techniques to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Trimetazidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents .
Scientific Research Applications
N-Boc-Trimetazidine-d8 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of trimetazidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of trimetazidine.
Mechanism of Action
The mechanism of action of N-Boc-Trimetazidine-d8 is similar to that of trimetazidine. It is hypothesized to inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long-chain fatty acid β-oxidation while not affecting glycolysis. This shift in metabolism helps prevent the acidic conditions that exacerbate ischemic injury. The compound targets mitochondrial pathways and modulates energy production, providing cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: The parent compound, used for the treatment of angina pectoris.
N-Boc-Trimetazidine: The non-deuterated version of N-Boc-Trimetazidine-d8.
Trimetazidine-d8: Another deuterated derivative used in similar research applications.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C19H30N2O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3/i9D2,10D2,11D2,12D2 |
InChI Key |
VEHUBUWVCHATCU-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


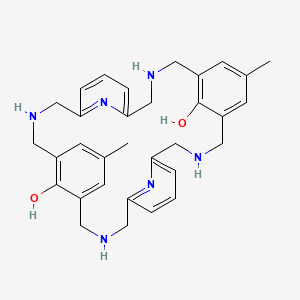

![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)

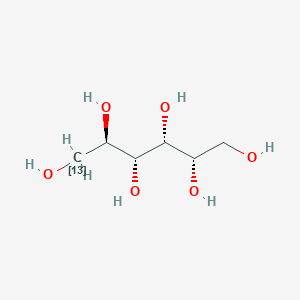
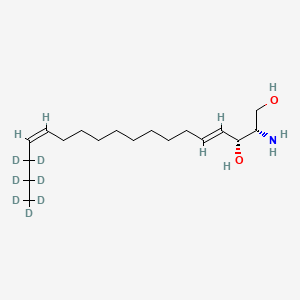
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)

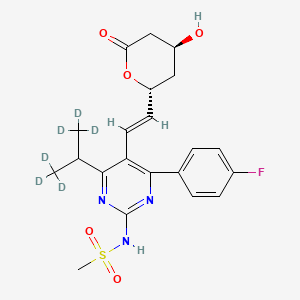


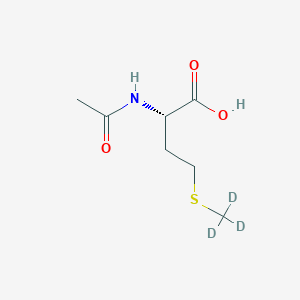
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
